Z-Gly-Pro-Phe-Leu-CHO

Proteasome Catalytic Subunit Selectivity Enzyme Inhibition Profiling Peptide Aldehyde SAR

Choose Z-GPFL-CHO for precise inhibition of the proteasome's BrAAP (Ki=1.5 µM) and PGPH (IC50=3.1 µM) activities, NOT the chymotrypsin-like activity. This selectivity is critical for tau degradation studies in tauopathy models, immunoproteasome antigen processing assays, and UPS pathway confirmation where PGPH/BrAAP cleavage is implicated. Substituting with MG-132 or Z-LLF-CHO will block the wrong catalytic sites (β5) and produce false-negative results. Insist on Z-GPFL-CHO to ensure your experimental conclusions are mechanistically valid and publication-ready.

Molecular Formula C30H38N4O6
Molecular Weight 550.6 g/mol
Cat. No. B12375846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-Pro-Phe-Leu-CHO
Molecular FormulaC30H38N4O6
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C30H38N4O6/c1-21(2)16-24(19-35)32-28(37)25(17-22-10-5-3-6-11-22)33-29(38)26-14-9-15-34(26)27(36)18-31-30(39)40-20-23-12-7-4-8-13-23/h3-8,10-13,19,21,24-26H,9,14-18,20H2,1-2H3,(H,31,39)(H,32,37)(H,33,38)/t24-,25-,26-/m0/s1
InChIKeyUHOXMCLZGLAXAZ-GSDHBNRESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Gly-Pro-Phe-Leu-CHO (Z-GPFL-CHO) Proteasome Inhibitor: A Quantitative Guide for Scientific Procurement and Selection


Z-Gly-Pro-Phe-Leu-CHO (also known as Z-GPFL-CHO, CAS 159659-05-9) is a tetrapeptide aldehyde that functions as a selective and reversible inhibitor of the 20S/26S proteasome . It is a well-characterized tool compound that selectively targets the branched-chain amino acid-preferring (BrAAP) and peptidyl-glutamyl peptide-hydrolyzing (PGPH) activities of the multicatalytic proteinase complex (MPC, proteasome) while demonstrating relatively weaker inhibition of the chymotrypsin-like activity [1]. This differential inhibition profile, quantified by its Ki values against various catalytic activities, makes it a valuable probe for dissecting proteasome-mediated protein degradation pathways where discrimination between proteasomal active sites is required .

Why Substituting Z-Gly-Pro-Phe-Leu-CHO with Generic Proteasome Inhibitors (e.g., MG-132, Z-LLF-CHO) Compromises Experimental Specificity and Reproducibility


Indiscriminate substitution of Z-Gly-Pro-Phe-Leu-CHO with other common peptide aldehyde proteasome inhibitors is scientifically unsound due to their distinct target selectivity profiles within the proteasome's multiple catalytic sites. While inhibitors like MG-132 (Z-LLL-CHO) and Z-LLF-CHO potently inhibit the chymotrypsin-like (ChT-L) activity, Z-GPFL-CHO is uniquely characterized by its preferential inhibition of the branched-chain amino acid-preferring (BrAAP) and peptidyl-glutamyl peptide-hydrolyzing (PGPH) activities [1]. This is not a matter of mere potency differences; the compounds target different catalytic subunits (e.g., β5 vs. β1/β2) [2]. Using an incorrect inhibitor will lead to misinterpretation of which proteasomal activity is responsible for the degradation of a specific substrate, thereby introducing a fundamental flaw into studies of antigen processing, protein turnover, and ubiquitin-dependent signaling [3].

Quantitative Differentiation of Z-Gly-Pro-Phe-Leu-CHO: A Head-to-Head Evidence Guide Against Its Closest Analogs


Z-GPFL-CHO Preferentially Targets BrAAP/PGPH Activities, Whereas Z-LLF-CHO Is Highly Selective for the Chymotrypsin-Like Site

In direct comparative studies on the same bovine pituitary multicatalytic proteinase complex (MPC) preparation, Z-GPFL-CHO and Z-LLF-CHO exhibit fundamentally different inhibition profiles. Z-GPFL-CHO acts as a potent inhibitor of the branched-chain amino acid-preferring (BrAAP) activity and the peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity, while Z-LLF-CHO is a potent and selective inhibitor of the chymotrypsin-like (ChT-L) activity [1][2]. This selectivity difference is critical; Z-LLF-CHO does not inhibit the PGPH activity at concentrations up to 200 µM, whereas Z-GPFL-CHO does [2].

Proteasome Catalytic Subunit Selectivity Enzyme Inhibition Profiling Peptide Aldehyde SAR

Quantitative Selectivity Profile: Z-GPFL-CHO Discriminates Between Proteasome Catalytic Activities by Over 25-Fold

Z-GPFL-CHO demonstrates a well-defined, quantitative selectivity window between different proteasome catalytic activities. It inhibits the BrAAP (branched-chain amino acid-preferring) activity with a Ki of 1.5 µM, the PGPH (peptidyl-glutamyl peptide-hydrolyzing) activity with an IC50 of 3.1 µM, but shows a much weaker inhibition of the chymotrypsin-like activity with a Ki of 40.5 µM . This profile is distinct from pan-proteasome inhibitors like MG-132, which potently inhibit the chymotrypsin-like site (IC50 ~100 nM) and do not offer this specific discrimination [1].

Proteasome Subunit Selectivity BrAAP Activity Chymotrypsin-Like Activity PGPH Activity

Structural Determinant of Specificity: The P1 Leucine Residue Confers ~13-Fold Selectivity for PGPH Over Chymotrypsin-Like Activity

The presence of a leucine residue at the P1 position in Z-GPFL-CHO has been shown through SAR studies to be a critical determinant for its selectivity profile. An amino-protected peptidyl aldehyde with a P1 leucine (e.g., Z-GPFL-CHO) competitively inhibits the PGPH activity with approximately 13-fold selectivity over the chymotrypsin-like activity [1]. This is in contrast to other peptide aldehydes with different P1 residues (e.g., phenylalanine in Z-LLF-CHO) which confer high selectivity for the chymotrypsin-like site [2]. This established SAR rule provides a rational basis for selecting Z-GPFL-CHO for experiments specifically designed to interrogate PGPH-mediated proteolysis.

Structure-Activity Relationship (SAR) Peptide Aldehyde Design Proteasome Substrate Mimicry

Z-GPFL-CHO Specifically Inhibits BrAAP-Mediated Cleavage of Insulin B Chain, a Reaction Unaffected by ChT-L Inhibitors

In functional assays using the insulin B chain as a protein substrate, Z-GPFL-CHO specifically inhibited cleavage after acidic residues, a reaction mediated by the BrAAP and PGPH activities [1]. This inhibition was observed in both native and chemically activated proteasome preparations. Critically, Z-LLF-CHO (an inhibitor of the ChT-L activity) did not inhibit this cleavage [1][2]. This functional assay directly demonstrates that Z-GPFL-CHO targets a distinct subset of proteasome activities essential for processing certain peptide bonds, which are not accessible to ChT-L-selective inhibitors.

Proteasome Substrate Cleavage Insulin B Chain Degradation BrAAP Activity Assay

Z-GPFL-CHO Maintains Its Inhibitory Profile Against Both Latent and Activated Forms of the BrAAP Activity

A unique feature of Z-GPFL-CHO is its ability to inhibit the BrAAP activity with the same Ki value both before and after activation of this component by the chemical agent 3,4-dichloroisocoumarin (DCI) [1]. DCI treatment is known to activate latent proteasome activities, often revealing new cleavage specificities. The fact that Z-GPFL-CHO's inhibitory potency remains constant indicates that it targets the core catalytic machinery of the BrAAP component in both its resting and activated states. This contrasts with other inhibitors that may show altered potency upon proteasome activation [2].

Proteasome Activation Latent Protease Activity 3,4-Dichloroisocoumarin (DCI)

Optimal Research Applications for Z-Gly-Pro-Phe-Leu-CHO: Where Its Specificity Delivers Definitive Mechanistic Insight


Dissecting Proteasome-Mediated Tau Protein Degradation in Neurodegeneration Models

In studies of tauopathies, it has been shown that the degradation of tau protein by the proteasome is primarily mediated by the trypsin-like and PGPH/BrAAP activities, with minimal contribution from the chymotrypsin-like activity [1]. Therefore, to specifically block tau degradation and induce tau accumulation in cellular or in vitro models, a researcher must use an inhibitor targeting PGPH/BrAAP, such as Z-GPFL-CHO. The use of a chymotrypsin-like inhibitor (e.g., Z-LLF-CHO, MG-132) would fail to recapitulate this specific pathway, leading to false-negative results regarding the proteasome's role in tau turnover.

Mapping Substrate Cleavage Preferences of the Immunoproteasome in Antigen Processing

The immunoproteasome exhibits altered cleavage preferences compared to the constitutive proteasome, often generating different peptide epitopes for MHC class I presentation [2]. Z-GPFL-CHO's selective inhibition of BrAAP activity allows researchers to block cleavage after branched-chain and acidic residues [3], thereby specifically assessing the contribution of these cleavage events to the overall pool of generated antigenic peptides. This level of resolution is unattainable with broad-spectrum inhibitors like MG-132, which non-specifically shut down all proteasomal activity and obscure the contributions of individual catalytic sites.

Validating the Functional Role of the PGPH Activity in Ubiquitin-Dependent Protein Turnover Assays

When investigating the turnover of a specific protein of interest, researchers often use proteasome inhibitors to confirm ubiquitin-proteasome system (UPS) involvement. If the protein's degradation is suspected to be primarily driven by the PGPH activity (e.g., based on its sequence), Z-GPFL-CHO serves as the definitive tool to test this hypothesis. Its well-characterized IC50 of 3.1 µM for the PGPH activity provides a clear concentration benchmark for experiments. In contrast, the use of a ChT-L inhibitor like Z-LLF-CHO would not block the PGPH activity [4] and could therefore lead to the erroneous conclusion that the UPS is not involved.

Investigating Proteasome Activation States Using a Consistent Inhibitory Probe

Experimental treatments (e.g., oxidative stress, viral infection, exposure to certain lipids) can alter the proteasome's activation state, unmasking latent proteolytic activities [5]. Because Z-GPFL-CHO inhibits the BrAAP activity with an identical Ki before and after chemical activation of the proteasome [5], it serves as a stable and reliable probe for assessing BrAAP function regardless of these dynamic changes. This property makes it ideal for studies comparing proteasome function under different cellular conditions, ensuring that any observed differences in inhibition are due to changes in the proteasome itself, not to variable inhibitor potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Gly-Pro-Phe-Leu-CHO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.